molecular formula C13H15NO3 B2541275 5-Formyl-2-piperidin-1-ylbenzoic acid CAS No. 2178603-10-4

5-Formyl-2-piperidin-1-ylbenzoic acid

Cat. No. B2541275
CAS RN: 2178603-10-4
M. Wt: 233.267
InChI Key: ZRVRPLDAIMDCBN-UHFFFAOYSA-N
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Description

5-Formyl-2-piperidin-1-ylbenzoic acid, also known as FPBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. FPBA is a white crystalline powder that is soluble in water and has a molecular formula of C15H17NO3. In

Mechanism of Action

The mechanism of action of 5-Formyl-2-piperidin-1-ylbenzoic acid is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and forming a complex that can be detected through fluorescence.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in laboratory experiments. However, its effects on biochemical and physiological processes are not well understood.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 5-Formyl-2-piperidin-1-ylbenzoic acid is its ability to selectively detect metal ions in biological samples. However, its use as a derivatizing agent for amino acids and peptides is limited by its low sensitivity and selectivity. Additionally, this compound may interfere with other analytical techniques, such as mass spectrometry.

Future Directions

There are several future directions for research involving 5-Formyl-2-piperidin-1-ylbenzoic acid. One potential area of study is the development of more sensitive and selective detection methods for metal ions using this compound. Another potential direction is the development of new derivatives of this compound with improved analytical properties. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Synthesis Methods

5-Formyl-2-piperidin-1-ylbenzoic acid can be synthesized through a multistep process involving the reaction of 2-bromobenzoic acid with piperidine, followed by the reaction of the resulting compound with sodium chlorite and glacial acetic acid. The final step involves the oxidation of the intermediate compound with potassium permanganate to yield this compound.

Scientific Research Applications

5-Formyl-2-piperidin-1-ylbenzoic acid has been extensively studied for its potential applications in various areas of scientific research. One of its primary applications is in the field of analytical chemistry, where it is used as a derivatizing agent for the detection of amino acids and peptides. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.

properties

IUPAC Name

5-formyl-2-piperidin-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-9-10-4-5-12(11(8-10)13(16)17)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVRPLDAIMDCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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